Anibamine

描述

属性

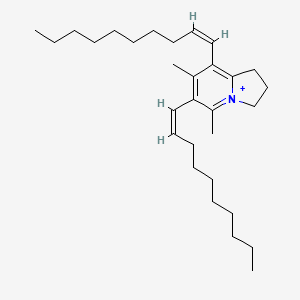

分子式 |

C30H50N+ |

|---|---|

分子量 |

424.7 g/mol |

IUPAC 名称 |

6,8-bis[(Z)-dec-1-enyl]-5,7-dimethyl-2,3-dihydro-1H-indolizin-4-ium |

InChI |

InChI=1S/C30H50N/c1-5-7-9-11-13-15-17-19-22-28-26(3)29(30-24-21-25-31(30)27(28)4)23-20-18-16-14-12-10-8-6-2/h19-20,22-23H,5-18,21,24-25H2,1-4H3/q+1/b22-19-,23-20- |

InChI 键 |

LOTZSYKJMYSNJV-IKJQKJQYSA-N |

SMILES |

CCCCCCCCC=CC1=C(C(=C2CCC[N+]2=C1C)C=CCCCCCCCC)C |

手性 SMILES |

CCCCCCCC/C=C\C1=C(C(=C2CCC[N+]2=C1C)/C=C\CCCCCCCC)C |

规范 SMILES |

CCCCCCCCC=CC1=C(C(=C2CCC[N+]2=C1C)C=CCCCCCCCC)C |

同义词 |

anibamine |

产品来源 |

United States |

准备方法

Palladium-Catalyzed Sonogashira Coupling

The introduction of alkyne side chains employs a Sonogashira reaction between a bromopyridine intermediate and terminal alkynes. Optimized conditions (Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60°C) achieved >95% regioselectivity for the β-position. Critical parameters include:

Suzuki-Miyaura Cross-Coupling

Stereoselective installation of the second allylic side chain utilizes Suzuki coupling with a boronic ester. Key advancements include:

Acid-Mediated Cyclization and Quaternization

Final ring closure and nitrogen quaternization employ trifluoroacetic acid (TFA) in dichloromethane (0°C to rt, 12 h). Mechanistic studies revealed:

-

Domino Process : Sequential protonation of the pyridine nitrogen, followed by 6π-electrocyclization of the dienamine intermediate.

-

Counterion Impact : Trifluoroacetate provided superior solubility for chromatographic purification compared to chloride or bromide salts.

Optimization Strategies

Regioselective Alkynylation

Initial routes suffered from competing α- and β-alkyne additions. Screening of 15 palladium catalysts identified Pd(PPh₃)₂Cl₂ as optimal, with DFT calculations confirming a 2.1 kcal/mol preference for β-transition states.

Stereochemical Fidelity in Olefin Installation

Control over E/Z geometry proved critical for CCR5 binding affinity. Implementing Matteson’s chiral boronic esters enabled >98% E-selectivity, as verified by NOESY correlations.

Yield Enhancement via Intermediate Trapping

Incorporating in situ silylation (TBSCl) of hydroxyl intermediates reduced decomposition during Sonogashira steps, boosting step yields from 68% to 89%.

Reaction Mechanisms and Catalytic Cycles

Sonogashira Coupling Pathway

科学研究应用

Anti-HIV Applications

Anibamine has been identified as a promising lead compound for the development of anti-HIV agents. The chemokine receptor CCR5 plays a crucial role in HIV entry into host cells, making it a prime target for therapeutic intervention. This compound is the first natural product reported to exhibit significant inhibition of CCR5 at micromolar concentrations, with an IC50 value of approximately 1 µM .

Prostate Cancer

Recent studies indicate that this compound may also serve as an effective therapeutic agent against prostate cancer. Research has demonstrated that it significantly inhibits the proliferation of prostate cancer cells at micromolar to submicromolar concentrations .

Key Findings:

- Inhibition of Cell Proliferation: this compound effectively reduces the growth of various prostate cancer cell lines, including PC-3 and DU145, showcasing its potential as an anti-proliferative agent.

- Metastasis Suppression: In addition to inhibiting cell growth, this compound suppresses adhesion and invasion in highly metastatic prostate cancer cell lines, suggesting anti-metastatic properties .

Preclinical Studies:

In vivo studies using athymic nude mice have shown that this compound can reduce tumor growth significantly. Tumors treated with this compound exhibited approximately 50% reduction in size compared to control groups .

Comparative Analysis of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-HIV | CCR5 antagonist blocking viral entry | Inhibits CCR5 with IC50 ~1 µM |

| Prostate Cancer | Inhibits proliferation and metastasis | Significant inhibition at micromolar concentrations; reduces tumor size in vivo |

Case Studies

- HIV Therapeutics: Initial findings suggest that compounds derived from this compound could lead to new classes of antiviral therapies targeting HIV.

- Cancer Treatment: The promising results from preclinical studies support further exploration into clinical applications for prostate cancer treatment.

作用机制

阿尼巴明主要通过结合趋化因子受体 CCR5 发挥作用。 这种受体是一种 G 蛋白偶联受体,在人类免疫缺陷病毒 1 型 (HIV-1) 进入宿主细胞中起着至关重要的作用 . 通过抑制 HIV-1 与 CCR5 的结合,阿尼巴明可以阻止病毒进入和感染细胞 . 此外,阿尼巴明已被证明通过阻断 CCR5 来抑制前列腺癌细胞的增殖和转移 .

类似化合物:

马拉维罗克: 一种用于治疗 HIV 的小分子 CCR5 拮抗剂.

维克里维洛克: 另一种具有潜在抗 HIV 特性的 CCR5 拮抗剂.

TAK-779: 一种针对其抗 HIV 效应进行研究的 CCR5 拮抗剂.

阿尼巴明的独特性: 阿尼巴明因其天然来源和独特的结构骨架而脱颖而出,与其他已知的 CCR5 拮抗剂存在显着差异 . 这种独特的结构为开发具有潜在改善疗效和减少副作用的新型治疗剂提供了新的支架 .

相似化合物的比较

Maraviroc: A small molecule CCR5 antagonist used in the treatment of HIV.

Vicriviroc: Another CCR5 antagonist with potential anti-HIV properties.

TAK-779: A CCR5 antagonist studied for its anti-HIV effects.

Uniqueness of Anibamine: this compound stands out due to its natural origin and unique structural skeleton, which differs significantly from other known CCR5 antagonists . This unique structure provides a novel scaffold for the development of new therapeutic agents with potentially improved efficacy and reduced side effects .

化学反应分析

Regio- and Stereo-selective Syntheses

A refined synthetic approach improved efficiency and selectivity :

-

Palladium-catalyzed Sonogashira coupling : Introduced alkyne side chains with regio-selectivity (>95%).

-

Suzuki coupling : Achieved stereo-selective installation of unsaturated side chains (E/Z ratio > 20:1).

-

Acid-mediated cyclization : Final quaternization under trifluoroacetic acid (TFA) to yield anibamine trifluoroacetate.

Structural Modifications and Analogues

Efforts to enhance this compound’s pharmacological profile focused on side-chain modifications :

-

Deconstruction-reconstruction : Removing the indolizine ring system reduced log Kow from 9.1 to 5.4, improving solubility.

-

Side-chain saturation : Hydrogenation of double bonds in analogues (e.g., compounds 4–5) retained CCR5 binding but reduced antiplasmodial activity .

-

Copper-catalyzed aza-Sonogashira : Enabled synthesis of this compound B via ynimine intermediates .

Table 3: Biological Activity of Select Analogues

| Compound | Modification | CCR5 IC₅₀ (μM) | Antiplasmodial IC₅₀ (μM) |

|---|---|---|---|

| This compound | Native structure | 1.0 | 0.8 |

| 4 | Saturated side chain | 1.2 | 2.5 |

| 6 | Shortened alkyl (n=1) | >10 | >10 |

Key Reaction Mechanisms

-

Electrophilic aromatic substitution : Critical for pyridine core functionalization during Sonogashira and Suzuki couplings .

-

6π-Electrocyclization : Observed in acid-mediated domino reactions during ynimine-to-pyridine conversion .

-

Salt bridge formation : Glu283 in CCR5 interacts with this compound’s quaternary nitrogen, as shown via molecular docking .

常见问题

Q. What is the structural uniqueness of anibamine compared to synthetic CCR5 antagonists like Maraviroc?

this compound, a pyridine quaternary alkaloid isolated from Aniba panurensis, possesses a novel structural skeleton distinct from synthetic CCR5 antagonists (e.g., Maraviroc, Vicriviroc) identified via high-throughput screening. Its side chain features unmodified aliphatic chains, contrasting with the complex aromatic or heterocyclic moieties of synthetic analogs. This structural divergence suggests alternative binding modes to CCR5, a G-protein-coupled receptor critical in HIV-1 entry and cancer progression .

Q. What experimental methodologies are used to assess this compound’s CCR5 antagonism?

this compound’s CCR5 antagonism is quantified using competitive binding assays (e.g., inhibition of ¹²⁵I-gp120 binding to CCR5-expressing cells) with an IC₅₀ of 1 μM. Molecular docking studies in CCR5 homology models (based on bovine rhodopsin and human β₂-adrenergic receptor templates) further characterize its binding interactions. Comparative analyses with known antagonists reveal shared binding pocket features but distinct side-chain interactions, highlighting its unique pharmacophore .

Q. How does this compound inhibit prostate cancer progression in preclinical models?

In vitro, this compound suppresses proliferation (IC₅₀: micromolar to submicromolar), adhesion, and invasion of metastatic prostate cancer cell lines (e.g., PC-3, DU145, M12). In vivo, subcutaneous M12 xenografts in nude mice show ~50% reduction in tumor growth with this compound treatment (e.g., tumor volume: 201.2 ± 69.7 mm³ vs. 329.6 ± 74.3 mm³ in controls). Mechanistically, it downregulates vimentin and restores integrin polarization, reversing metastatic phenotypes .

Advanced Research Questions

Q. How can structural modifications address this compound’s high lipophilicity (log Kow = 9.129)?

this compound’s log Kow exceeds Lipinski’s Rule of Five thresholds, posing challenges for bioavailability. Rational design strategies include:

- Introducing polar groups (e.g., hydroxyl, carboxyl) to reduce log P.

- Synthesizing analogs via regioselective and stereoselective methods (e.g., Scheme 5 for (11Z,22E)- and (11E,22Z)-anibamine isomers) to optimize solubility while retaining CCR5 affinity.

- Computational modeling (e.g., QSAR, molecular dynamics) to predict derivatives with balanced hydrophilicity and binding efficacy .

Q. What contradictions exist between in vitro and in vivo efficacy data for this compound?

While this compound shows potent in vitro activity (1 μM IC₅₀), its in vivo efficacy requires higher doses, likely due to:

- Poor pharmacokinetic properties (e.g., rapid metabolism, low oral bioavailability).

- Differences in tumor microenvironmental factors (e.g., stromal interactions, hypoxia) affecting drug penetration.

- Species-specific variations in CCR5 expression or signaling pathways between human cell lines and murine models. These discrepancies necessitate pharmacokinetic optimization and species-adapted preclinical models .

Q. How can molecular docking resolve ambiguities in this compound’s CCR5 binding mode?

Comparative docking studies in CCR5 homology models reveal that this compound shares key binding residues (e.g., Glu283, Tyr108) with high-affinity antagonists but lacks interactions with transmembrane helices 6 and 7. Mutagenesis experiments (e.g., alanine scanning of predicted binding residues) and cryo-EM structural validation are required to resolve discrepancies between computational predictions and experimental binding data .

Q. What experimental designs validate this compound’s anti-metastatic effects in 3D cancer models?

3D culture systems (e.g., M12 cells embedded in laminin-rich ECM) demonstrate this compound’s ability to restore epithelial morphology (e.g., acinar structures with polarized α6/β1 integrins) and suppress mesenchymal markers (e.g., vimentin). Time-lapse microscopy and transcriptomic profiling (RNA-seq) further quantify dynamic changes in invasion and epithelial-mesenchymal transition (EMT) pathways .

Q. How do CCR5 polymorphisms influence this compound’s therapeutic potential?

CCR5-Δ32 polymorphisms confer HIV resistance but may alter this compound’s efficacy in cancer. Functional assays (e.g., ligand binding in CCR5-Δ32 mutant cells) and patient-derived xenografts (PDXs) from CCR5-variant tumors are needed to evaluate genotype-specific responses. This is critical for personalized therapy, as CCR5 overexpression correlates with prostate cancer aggressiveness .

Methodological Considerations

Q. What criteria ensure rigor in designing this compound-related studies?

- Hypothesis-driven frameworks : Use PICO (Population: cancer/HIV models; Intervention: this compound analogs; Comparison: standard antagonists; Outcome: CCR5 binding/IC₅₀) to define research scope.

- Data validation : Replicate key findings across multiple cell lines (e.g., PC-3, DU145) and independent in vivo cohorts.

- Transparency : Detailed chemical synthesis protocols (e.g., Scheme 5), purity data, and batch-specific variability must be reported to ensure reproducibility .

Q. How should researchers address conflicting data on this compound’s cytotoxicity?

Contradictions arise from varying assay conditions (e.g., serum concentration, exposure time). Standardize protocols using:

- Dose-response curves across a broad concentration range (nM to μM).

- Cell viability assays (e.g., MTT, ATP luminescence) with controls for off-target effects (e.g., hemolysis at 10x IC₅₀).

- Mechanistic studies (e.g., siRNA knockdown of CCR5) to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。